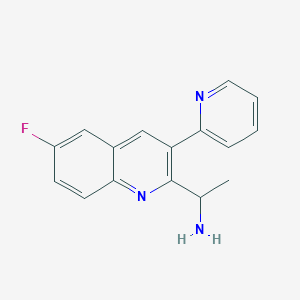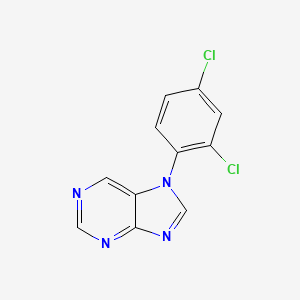
7-(2,4-Dichlorophenyl)-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,4-Dichlorophenyl)-7H-purine is a synthetic organic compound characterized by the presence of a purine ring substituted with a 2,4-dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dichlorophenyl)-7H-purine typically involves the reaction of 2,4-dichlorophenylamine with a purine derivative under specific conditions. One common method includes the use of a condensation reaction where the amine group of 2,4-dichlorophenylamine reacts with a carbonyl group on the purine ring, often facilitated by a catalyst or under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes to ensure high yield and purity. The use of continuous flow microreactors has been shown to improve reaction efficiency and yield by providing better control over reaction conditions such as temperature and residence time .
Analyse Des Réactions Chimiques
Types of Reactions
7-(2,4-Dichlorophenyl)-7H-purine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for other industrial chemicals
Mécanisme D'action
The mechanism of action of 7-(2,4-Dichlorophenyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A herbicide with a similar dichlorophenyl group but different overall structure and applications.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Another compound with a 2,4-dichlorophenyl group, used in different chemical and biological contexts
Uniqueness
7-(2,4-Dichlorophenyl)-7H-purine is unique due to its purine ring structure, which imparts distinct chemical and biological properties compared to other compounds with similar substituents. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
91634-55-8 |
|---|---|
Formule moléculaire |
C11H6Cl2N4 |
Poids moléculaire |
265.09 g/mol |
Nom IUPAC |
7-(2,4-dichlorophenyl)purine |
InChI |
InChI=1S/C11H6Cl2N4/c12-7-1-2-9(8(13)3-7)17-6-16-11-10(17)4-14-5-15-11/h1-6H |
Clé InChI |
HMCFPNJOOIUKGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)N2C=NC3=NC=NC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


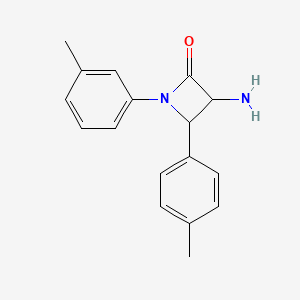
![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-fluoro-](/img/structure/B11852237.png)
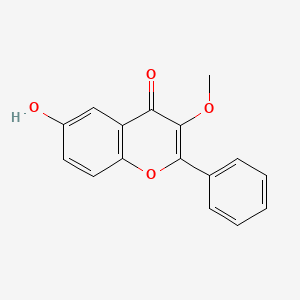

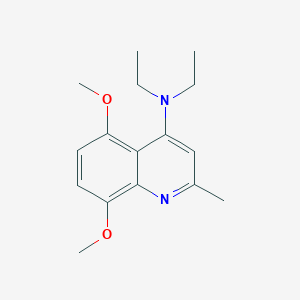

![8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid](/img/structure/B11852286.png)
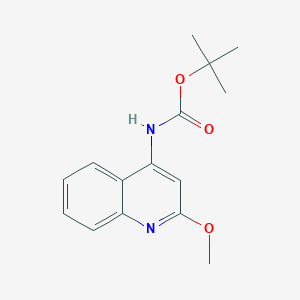
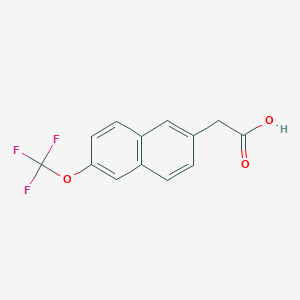

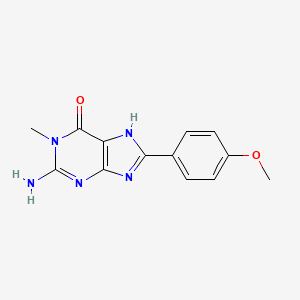
![2-[Hydroxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11852315.png)

